![molecular formula C13H15N3O4S B6085833 2,5-dimethoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide](/img/structure/B6085833.png)
2,5-dimethoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide, also known as PPh3-DMPH, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is synthesized using a specific method that involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride and pyrrole-2-carbaldehyde in the presence of triphenylphosphine (PPh3) and hydrazine hydrate. The resulting compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that play a role in cancer cell growth and proliferation. Additionally, 2,5-dimethoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide has been found to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-cancer properties.
Biochemical and Physiological Effects
2,5-dimethoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound has potent anti-cancer and anti-inflammatory properties. Additionally, 2,5-dimethoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide has been found to exhibit antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 2,5-dimethoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide is its potent anti-cancer properties. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for further research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to study in certain experimental conditions.
Future Directions
There are several future directions for the research of 2,5-dimethoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide. One potential direction is the development of 2,5-dimethoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide-based cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases. Finally, the development of more efficient synthesis methods for 2,5-dimethoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide could lead to increased availability and accessibility for scientific research.
Synthesis Methods
The synthesis of 2,5-dimethoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride and pyrrole-2-carbaldehyde in the presence of triphenylphosphine (PPh3) and hydrazine hydrate. The reaction takes place in anhydrous dichloromethane at room temperature. The reaction mixture is stirred for several hours, and the resulting product is purified using column chromatography. The yield of the product is typically around 60%.
Scientific Research Applications
2,5-dimethoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide has been found to exhibit various biochemical and physiological effects, making it a promising candidate for scientific research. One of the primary applications of this compound is in the field of cancer research. Studies have shown that 2,5-dimethoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide has potent anti-cancer properties, making it a potential candidate for the development of cancer treatments. Additionally, this compound has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
2,5-dimethoxy-N-[(Z)-1H-pyrrol-2-ylmethylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-19-11-5-6-12(20-2)13(8-11)21(17,18)16-15-9-10-4-3-7-14-10/h3-9,14,16H,1-2H3/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBLJISSLVKECY-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NN=CC2=CC=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N/N=C\C2=CC=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethoxy-N'-[(Z)-1H-pyrrol-2-ylmethylidene]benzenesulfonohydrazide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.